AD 198
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AD 198 is synthesized through a series of chemical reactions starting from Adriamycin. The synthesis involves the esterification of Adriamycin with valeric acid, resulting in the formation of N-Benzyladriamycin-14-valerate . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
AD 198 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
AD 198 has a wide range of scientific research applications, including:
Mechanism of Action
AD 198 exerts its effects primarily through the activation of protein kinase C-delta (PKC-delta). The compound binds to the C1b regulatory domain of PKC-delta, leading to its activation . Activated PKC-delta translocates to the mitochondria, where it phosphorylates phospholipid scramblase 3 (PLS3), a critical enzyme involved in mitochondrial morphology and function . This phosphorylation event triggers apoptosis in cancer cells .
Comparison with Similar Compounds
AD 198 is unique compared to other anthracyclines due to its ability to circumvent multidrug resistance mechanisms. Similar compounds include:
Adriamycin (Doxorubicin): This compound is derived from Adriamycin but has greater lipophilicity and reduced cardiotoxicity.
Epirubicin: Another anthracycline with similar antitumor activity but different pharmacokinetic properties.
Daunorubicin: Similar in structure to Adriamycin but used primarily for the treatment of leukemia.
This compound stands out due to its unique mechanism of action and ability to overcome drug resistance, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSGXMOHXEUJY-YWVRLZQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243893 | |
Record name | N-benzyladriamycin-14-valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98983-21-2 | |
Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyladriamycin-14-valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-benzyladriamycin-14-valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AD 198 differ from traditional anthracyclines like doxorubicin in terms of its mechanism of action?
A1: Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, this compound exerts its cytotoxic effects by binding to the C1b regulatory domain of protein kinase C (PKC) isoforms. [, ] This interaction leads to enzyme activation and triggers apoptosis in various cell lines. [, ]
Q2: What is the role of PKC-δ in this compound-induced apoptosis?
A2: PKC-δ plays a crucial role in this compound-induced apoptosis. Studies show that inhibiting PKC-δ with rottlerin or using a dominant-negative PKC-δ expression vector protects cells from this compound-induced cell death. [] this compound activates PKC-δ holoenzyme, leading to mitochondrial membrane depolarization (Δψm) and cytochrome c release, ultimately triggering apoptosis. []
Q3: Can Bcl-2, a known inhibitor of apoptosis, block this compound-induced cell death?
A3: Interestingly, this compound can overcome the anti-apoptotic effects of Bcl-2. [] Even in cells overexpressing Bcl-2, this compound effectively induces apoptosis, highlighting its ability to bypass this common resistance mechanism. []
Q4: Does this compound induce apoptosis through the mitochondrial permeability transition pore complex (PTPC)?
A4: No, this compound-mediated apoptosis operates independently of PTPC activation. Studies using cyclosporin A, a PTPC inhibitor, show no impact on this compound-induced Δψm and cytochrome c release, suggesting an alternative mechanism for mitochondrial involvement. []
Q5: What is the role of phospholipid scramblase 3 (PLS3) in this compound-induced apoptosis?
A5: this compound-activated PKC-delta phosphorylates PLS3 at Thr21, a critical step in this compound-induced apoptosis. [] Overexpressing PLS3 enhances sensitivity to this compound, while downregulating it decreases sensitivity, highlighting its importance in the apoptotic pathway. []
Q6: What modifications differentiate the structure of this compound from doxorubicin?
A6: this compound incorporates two key structural modifications compared to doxorubicin: an N-benzyl substitution on the glycosidic amine and a 14-valerate side chain. [, ] These modifications contribute to its unique pharmacological properties. []
Q7: How do the N-benzyl and C14-valerate substitutions contribute to this compound's ability to circumvent multidrug resistance?
A7: Both substitutions are essential for this compound's ability to overcome P-glycoprotein-mediated drug efflux, a common multidrug resistance mechanism. The C14-valerate substitution, in particular, plays a critical role in its cytoplasmic localization and resistance to P-glycoprotein. [, ]
Q8: Does altering the length of the 14-O-acyl chain affect the pharmacological properties of this compound?
A8: Yes, modifying the 14-O-acyl chain length impacts this compound's cytotoxicity and its ability to bypass multidrug resistance mechanisms. Studies using congeners with varying chain lengths revealed that a minimum of five carbons (as in valerate) is crucial for optimal activity and P-glycoprotein circumvention. []
Q9: How does the cross-resistance profile of this compound differ from traditional multidrug resistance mechanisms?
A9: Unlike multidrug resistance mediated by P-glycoprotein, MRP, or altered topoisomerase II activity, this compound resistance exhibits high structural specificity. [] Cross-resistance is primarily observed with compounds sharing structural similarities and cytoplasmic localization like this compound. []
Q10: Is the 14-O-valerate moiety in this compound susceptible to cleavage?
A10: Yes, the 14-O-valerate ester linkage in this compound can undergo enzymatic and non-enzymatic cleavage, leading to the formation of N-benzyladriamycin (AD 288). [] This metabolic conversion influences this compound's overall cytotoxicity. []
Q11: Does this compound exhibit cardiotoxicity, a significant side effect of doxorubicin?
A11: Despite possessing the quinone ring structure associated with doxorubicin's cardiotoxicity, this compound demonstrates a favorable cardiac safety profile. In fact, it exhibits cardioprotective properties attributed to its activation of PKC-ε, a key player in cardioprotective signaling pathways. [, ]
Q12: What are the potential benefits of combining this compound with doxorubicin in cancer treatment?
A12: Combining low doses of this compound with doxorubicin shows promise in mitigating doxorubicin-induced cardiomyopathy while preserving its antitumor effects. [] This strategy could improve the therapeutic window of doxorubicin-based chemotherapy. []
Q13: What is the role of the scavenger receptor type B1 (SR-B1) in this compound delivery to tumor cells?
A13: Myristoyl-5A (MYR-5A) nanotransporters, designed to deliver this compound, utilize SR-B1 for targeted delivery to Ewing sarcoma cells. [] This selective uptake mechanism enhances therapeutic efficacy and minimizes off-target effects. []
Q14: Can this compound overcome resistance mediated by nuclear factor kappaB (NF-κB)?
A14: Yes, this compound and AD 445, both 14-O-acylanthracyclines, can bypass NF-κB-induced chemoresistance. [] Although these compounds activate NF-κB through PKC-δ and NAK pathways, this activation does not protect cells from their cytotoxic effects. []
Q15: Does this compound show promise as a potential therapeutic option for specific cancers?
A15: Preclinical studies indicate that this compound exhibits antitumor activity against various cancers, including:
- Ewing sarcoma: this compound delivered via MYR-5A nanotransporters shows efficacy in preclinical models of Ewing sarcoma. []
- B-cell malignancies: Targeted liposomal formulations of this compound demonstrate potential for treating B-cell malignancies by selectively targeting specific cell surface markers. []
- Multiple myeloma: this compound demonstrates potent anti-tumor activity in TRAF3-deficient mouse B lymphoma and human multiple myeloma models. [, ]
- Canine transitional cell carcinoma and osteosarcoma: this compound effectively inhibits the growth of these canine cancer cells in vitro, suggesting potential veterinary applications. []
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